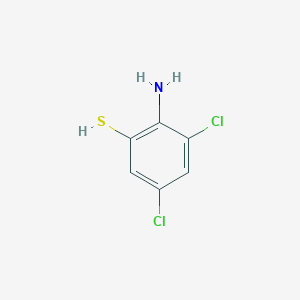

2-Amino-3,5-dichlorobenzenethiol

描述

2-Amino-3,5-dichlorobenzenethiol is a substituted benzene derivative featuring an amino (-NH₂) group, two chlorine atoms at the 3- and 5-positions, and a thiol (-SH) group at the 2-position. For instance, ADMBA serves as a key intermediate in synthesizing SYP-9080, a novel insecticide . The thiol group in this compound likely enhances its reactivity in forming metal complexes or participating in nucleophilic substitution reactions, distinguishing it from amine-substituted analogs.

属性

IUPAC Name |

2-amino-3,5-dichlorobenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NS/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNQMOAETOFIDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1S)N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

合成路线和反应条件

2-氨基-3,5-二氯苯-1-硫醇的合成通常包括2-氨基-1-苯硫酚的氯化,然后进行纯化过程 。反应条件通常包括在受控温度下使用诸如亚硫酰氯或五氯化磷之类的氯化剂,以确保在苯环上所需位置进行选择性氯化。

工业生产方法

2-氨基-3,5-二氯苯-1-硫醇的工业生产可能涉及大规模氯化过程,并采用优化的反应条件以最大程度地提高产率和纯度。工业环境中通常使用连续流反应器和先进的纯化技术(例如重结晶和色谱法)来获得高质量产品 。

化学反应分析

反应类型

2-氨基-3,5-二氯苯-1-硫醇会发生各种化学反应,包括:

氧化: 在氧化条件下,硫醇基团可以被氧化形成二硫化物或磺酸。

还原: 如果存在硝基,可以使用诸如氢气之类的还原剂在催化剂存在下将其还原为氨基。

常用试剂和条件

氧化: 过氧化氢或高锰酸钾在酸性或碱性介质中。

还原: 氢气与钯碳(Pd/C)催化剂。

主要形成的产物

氧化: 二硫化物或磺酸。

还原: 氨基衍生物。

科学研究应用

作用机理

2-氨基-3,5-二氯苯-1-硫醇的作用机制涉及其与各种分子靶标和途径的相互作用。硫醇基团可以与蛋白质上的硫醇反应位点形成共价键,从而导致蛋白质功能的调节。氨基和二氯基团分别可以参与氢键和疏水相互作用,影响化合物的结合亲和力和特异性。

作用机制

The mechanism of action of 2-amino-3,5-dichlorobenzene-1-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with thiol-reactive sites on proteins, leading to the modulation of protein function. The amino and dichloro groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity .

相似化合物的比较

Table 1: Thermal Stability Parameters of ADMBA

| Parameter | Value | Method/Source |

|---|---|---|

| Activation Energy (Eₐ) | 120–150 kJ/mol* | Friedman method |

| TMRad | 254.3°C | AKTS simulation |

| SADT | 221°C | DSC analysis |

*Estimated range based on kinetic modeling.

Structural and Crystallographic Comparisons

The tin(IV) complex bis(2-amino-3,5-dichloropyridinium) hexachloridostannate(IV) dihydrate () shares a dichloro-amino motif but differs in backbone (pyridine vs. benzene) and functional groups (NH₂ vs. SH). Key structural features include:

Table 2: Structural Comparison of Dichloro-Substituted Compounds

Key Research Findings

Thermal Safety Protocols: ADMBA’s SADT (221°C) and TMRad (254.3°C) provide critical benchmarks for handling dichloroaromatics in industrial settings .

Structural Flexibility: Pyridine-based dichloro derivatives exhibit distinct hydrogen-bonding networks compared to benzene analogs, influencing solubility and stability .

Functional Group Impact: Thiols vs. amines alter reactivity profiles—thiols favor redox and coordination chemistry, while amines enhance thermal resilience .

生物活性

2-Amino-3,5-dichlorobenzenethiol (C₆H₅Cl₂NS) is an organic compound notable for its unique structural features, including an amino group, two chlorine atoms, and a thiol group attached to a benzene ring. This configuration imparts significant chemical properties that contribute to its biological activity. This article delves into the biological activities of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

The molecular weight of this compound is 194.08 g/mol. The synthesis typically involves the chlorination of 2-amino-1-thiophenol, followed by purification processes such as recrystallization and chromatography to isolate the desired product. Its structural characteristics enable it to serve as a versatile intermediate in various chemical syntheses and biological studies .

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. The thiol group allows for interactions with thiol-reactive sites on proteins, which can disrupt microbial function and viability. Studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its potential anticancer properties. The compound's ability to form covalent bonds with proteins may lead to the modulation of key signaling pathways involved in cancer progression. Preliminary studies suggest that it can induce apoptosis in cancer cells, although further research is necessary to elucidate its mechanisms fully .

The mechanism of action of this compound primarily involves:

- Covalent Bond Formation : The thiol group can form disulfide bonds with cysteine residues in proteins, altering their function.

- Hydrogen Bonding : The amino group facilitates hydrogen bonding with various biomolecules, enhancing binding affinity.

- Hydrophobic Interactions : The dichloro groups contribute to hydrophobic interactions that can influence target binding specificity .

Case Studies

Several studies have documented the biological effects of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations lower than many conventional antibiotics. This suggests potential for development into a new class of antimicrobial agents .

- Cytotoxicity Against Cancer Cells : In vitro assays showed that treatment with this compound resulted in significant cytotoxicity in various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways .

Comparative Analysis

To better understand the biological activity of this compound relative to similar compounds, the following table summarizes key properties:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Functional Groups |

|---|---|---|---|

| This compound | Yes | Yes | Amino (-NH₂), Thiol (-SH), Dichloro (-Cl) |

| 2-Amino-4-chlorobenzenethiol | Moderate | Moderate | Amino (-NH₂), Thiol (-SH), Mono-chloro (-Cl) |

| 2-Amino-3-thiophenol | Yes | Limited | Amino (-NH₂), Thiol (-SH) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。